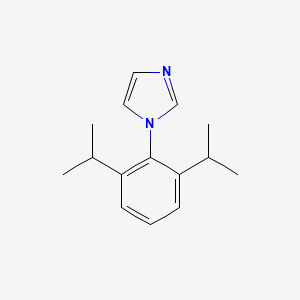

1-(2,6-Diisopropylphenyl)imidazole

Description

Contextualization within Aryl-Substituted Imidazole (B134444) Chemistry

Aryl-substituted imidazoles are a class of organic compounds that feature an imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, bonded to an aryl group. nih.goviucr.org These compounds are of great importance in various domains of chemistry, including medicinal chemistry and materials science. ajrconline.org The properties and reactivity of aryl-substituted imidazoles can be finely tuned by modifying the substituents on the aryl ring. The introduction of bulky groups, such as the 2,6-diisopropylphenyl group in 1-(2,6-diisopropylphenyl)imidazole, imparts significant steric hindrance around the imidazole core. This steric bulk is a critical feature that influences the compound's stability and its coordination properties when used as a ligand or ligand precursor in transition metal catalysis. nih.gov

The imidazole moiety itself is a versatile building block in organic synthesis and is found in many biologically active molecules. ajrconline.org The development of methods for the synthesis of complex, functionalized imidazole derivatives is an active area of research. acs.org The study of this compound and its analogues contributes to a deeper understanding of structure-activity relationships within the broader family of aryl-substituted imidazoles.

Historical Perspective of this compound Development and Initial Characterization

The journey of this compound is intrinsically linked to the rise of N-heterocyclic carbenes (NHCs) as powerful ligands in organometallic chemistry. While the first stable carbene was isolated in 1991, the quest for more robust and versatile NHC ligands continued. A significant breakthrough came in 1999 when the research group of Nolan reported the synthesis of an imidazolium (B1220033) salt bearing 2,6-diisopropylphenyl substituents, which served as a precursor to the now widely recognized IPr ligand. beilstein-journals.org This work laid the foundation for the development and application of bulky NHC ligands in catalysis.

The synthesis of this compound itself presented initial challenges due to the steric hindrance of the diisopropylphenyl group. nih.gov Early synthetic routes often resulted in low yields. nih.gov One of the earliest reported methods, dating back to 1889, involved the reaction of 2,6-diisopropylaniline (B50358) with thiophosgene (B130339), a highly toxic reagent. nih.gov Over the years, more practical and safer synthetic protocols have been developed. A common modern approach involves a one-pot condensation reaction of glyoxal (B1671930), formaldehyde, ammonium (B1175870) chloride, and 2,6-diisopropylaniline. nih.goviucr.org

The initial characterization of this compound involved various spectroscopic techniques to confirm its structure. More recently, its crystal structure was reported, providing precise data on its molecular geometry. The crystal structure reveals a monoclinic P21/c symmetry with the imidazole ring rotated significantly relative to the phenyl ring. nih.goviucr.org

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₅H₂₀N₂ |

| Formula weight | 228.33 |

| Temperature (K) | 106(2) |

| Crystal system | monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.6642(13) |

| b (Å) | 16.519(6) |

| c (Å) | 14.414(6) |

| β (°) | 90.73(2) |

| Volume (ų) | 1349.4(8) |

| Z | 4 |

| Data from Acta Crystallographica Section E: Crystallographic Communications, 2023. researchgate.net |

Significance and Broad Impact in Modern Chemical Synthesis and Catalysis

The primary significance of this compound lies in its role as a precursor to the highly influential N-heterocyclic carbene ligand, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr). This NHC ligand has become one of the most widely used in contemporary organometallic chemistry and catalysis since its introduction. The bulky 2,6-diisopropylphenyl groups provide exceptional steric protection to the metal center, enhancing the stability of the resulting metal complexes and influencing their catalytic activity and selectivity.

The IPr ligand, derived from this compound, has found application in a vast array of catalytic transformations. These include, but are not limited to, ruthenium-catalyzed olefin metathesis, palladium-catalyzed cross-coupling reactions, and gold-catalyzed hydroaminations. sigmaaldrich.comnih.gov The use of IPr has enabled the development of highly efficient and selective catalysts for the synthesis of complex organic molecules, with significant implications for the pharmaceutical and materials science industries.

Furthermore, research has explored the direct use of this compound as a ligand in coordination chemistry, forming stable complexes with various transition metals. Its derivatives have also been investigated for their potential biological activities, such as anthelmintic effects. plos.org The continuous exploration of this compound and its derivatives promises to unveil new applications and further solidify its importance in the field of chemistry.

Table 2: Key Applications of this compound and its Derivatives

| Application Area | Specific Use |

| Catalysis | Precursor to the IPr N-heterocyclic carbene ligand used in olefin metathesis, cross-coupling reactions, etc. beilstein-journals.org |

| Organometallic Chemistry | Ligand for the formation of stable transition metal complexes. |

| Organic Synthesis | Building block for the synthesis of complex imidazole-based compounds. acs.org |

| Medicinal Chemistry Research | Investigated for potential anthelmintic properties. plos.org |

Structure

3D Structure

Properties

IUPAC Name |

1-[2,6-di(propan-2-yl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c1-11(2)13-6-5-7-14(12(3)4)15(13)17-9-8-16-10-17/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSXDWUAPKBLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25364-47-0 | |

| Record name | 1-(2,6-Diisopropylphenyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1 2,6 Diisopropylphenyl Imidazole

Established Synthetic Routes for 1-(2,6-Diisopropylphenyl)imidazole (DippIm)

The preparation of DippIm can be achieved through several distinct synthetic pathways, including one-pot condensation reactions, alkylation of imidazole (B134444), a thiophosgene-mediated route, and Ullmann-type coupling reactions. The choice of method often depends on factors such as desired yield, scalability, and safety considerations.

One-Pot Condensation Reactions

One-pot condensation reactions represent a convergent and efficient approach to the synthesis of the imidazole core. researchgate.netnih.gov This methodology involves the simultaneous reaction of multiple starting materials in a single reaction vessel, streamlining the synthetic process.

A widely utilized one-pot synthesis of DippIm involves the reaction of 2,6-diisopropylaniline (B50358) with glyoxal (B1671930), formaldehyde, and ammonium (B1175870) chloride. nih.gov The reaction is typically conducted in methanol (B129727), and the initial mixture of 2,6-diisopropylaniline and aqueous glyoxal results in a color change from clear yellow to a rusty orange solution with a yellow precipitate. nih.gov Following the addition of ammonium chloride and formaldehyde, the reaction proceeds, often with an acidic workup using phosphoric acid to yield the final product. nih.gov

Table 1: Reagents for One-Pot Synthesis of DippIm

| Reagent | Role |

|---|---|

| 2,6-Diisopropylaniline | Arylamine source, provides the Dipp substituent |

| Glyoxal (40% aqueous) | Dicarbonyl component, forms part of the imidazole ring |

| Formaldehyde | One-carbon source for the imidazole ring |

| Ammonium Chloride | Source of nitrogen for the imidazole ring |

| Methanol | Solvent |

This table outlines the key reagents and their functions in the one-pot synthesis of this compound.

The primary advantage of one-pot procedures is their operational simplicity and efficiency, as they combine multiple synthetic steps into a single operation, reducing the need for intermediate purification steps. researchgate.netnih.gov However, a significant limitation of this route for DippIm synthesis is that the yields can often be low, particularly when dealing with sterically hindered imidazoles. nih.gov The bulky 2,6-diisopropylphenyl group presents steric challenges that can impede the reaction, leading to reduced efficiency.

Alkylation of Imidazole with 2,6-Diisopropylphenyl Halides

The N-alkylation of the imidazole ring with a suitable alkyl halide is a fundamental method for the synthesis of N-substituted imidazoles. mdpi.comresearchgate.netgoogle.com This approach involves the direct formation of a carbon-nitrogen bond between the imidazole nitrogen and the alkyl halide. In the context of DippIm synthesis, this would involve reacting imidazole with a 2,6-diisopropylphenyl halide. nih.gov This method is a common strategy for preparing a wide range of N-alkylated heterocyclic compounds. researchgate.netresearchgate.netnih.gov

Thiophosgene-Mediated Synthesis from 2,6-Diisopropylaniline

A historically significant route to DippIm involves the use of thiophosgene (B130339) (CSCl₂). nih.govwikipedia.org This synthesis, first reported in 1889, begins with the reaction of 2,6-diisopropylaniline with thiophosgene in water. nih.gov This is followed by the addition of aminoacetaldehyde diethyl acetal (B89532) and an acidic workup with hydrochloric acid and nitric acid. nih.gov This method has been reported to achieve yields as high as 78%. nih.gov However, the high toxicity of thiophosgene presents a significant safety concern, making this route less favorable from a practical and environmental standpoint. researchgate.netbiosynth.com

Table 2: Key Steps in Thiophosgene-Mediated Synthesis

| Step | Reagents | Outcome |

|---|---|---|

| 1 | 2,6-Diisopropylaniline, Thiophosgene, Water | Formation of an intermediate |

| 2 | Aminoacetaldehyde diethyl acetal | Addition to the intermediate |

This table details the sequential steps involved in the synthesis of this compound using thiophosgene.

Ullmann-Type Coupling Approaches

Ullmann-type coupling reactions provide an alternative pathway for the formation of the N-aryl bond in DippIm. nih.govchem-station.comorganic-chemistry.org This copper-catalyzed cross-coupling reaction typically involves an aryl halide and a nucleophile, in this case, imidazole. One reported example utilizes 2-iodo-1,3-diisopropylbenzene and imidazole in the presence of a copper(I) iodide catalyst, N,N'-dimethylethylenediamine as a ligand, and cesium carbonate as a base. nih.gov While this method offers a direct route to N-arylation, the reported yield for this specific synthesis of DippIm was only 19%, indicating that it may not be the most efficient approach. nih.gov The Ullmann coupling is a versatile reaction for forming carbon-nitrogen bonds, particularly in the synthesis of N-arylated heterocycles. organic-chemistry.org

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, a solvent-free or low-solvent method utilizing mechanical force to induce chemical reactions, has emerged as a sustainable and efficient approach. rsc.orgrsc.org In the context of imidazole derivatives, ball-milling is a common technique. While specific examples for the direct mechanochemical synthesis of this compound are not extensively detailed in the provided research, the principles of mechanochemistry have been applied to the synthesis of related compounds and their precursors.

For instance, mechanochemical methods have been successfully employed for the one-pot, two-step synthesis of salen-type ligands and their metal complexes, demonstrating the feasibility of forming complex molecules without the need for bulk solvents for reaction or purification of intermediates. rsc.org This involves the initial formation of a ligand in a ball mill, followed by the addition of a metal salt to the same reaction vessel to produce the final complex. rsc.org Similar strategies could conceptually be adapted for the synthesis of imidazole derivatives. The synthesis of various amides has also been achieved through mechanochemical means, avoiding organic solvents from the activation of carboxylic acids to the isolation of the final products. rsc.org

Synthesis of Imidazolium (B1220033) Salts as Precursors to N-Heterocyclic Carbenes (NHCs)

Imidazolium salts are stable, air-tolerant precursors to N-heterocyclic carbenes (NHCs). nih.gov The synthesis of these salts is a critical step in the broader application of NHC-based catalysts and materials. nih.govnih.gov

Formation of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl/IDip·HCl)

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, commonly abbreviated as IPr·HCl or IDip·HCl, is a benchmark precursor for one of the most widely used NHC ligands. nih.govresearchgate.net Its synthesis has been approached through various methods, with the most common being a two-step process involving the formation of a diazabutadiene intermediate followed by cyclization. nih.govnih.gov

The initial step in the most prevalent synthesis of IPr·HCl involves the condensation reaction between glyoxal and two equivalents of 2,6-diisopropylaniline. chemicalbook.comgoogle.com This reaction is typically carried out in a solvent such as methanol or n-propanol. chemicalbook.comchemspider.com The addition of a catalytic amount of formic acid is often employed to facilitate the reaction. chemicalbook.comgoogle.com The resulting product, a 1,4-diaryl-1,4-diazabutadiene (DAD), precipitates from the reaction mixture as a yellow solid and can be isolated by filtration. chemicalbook.comgoogle.comchemspider.com

A typical procedure involves dissolving 2,6-diisopropylaniline in methanol, cooling the solution, and then adding an aqueous solution of glyoxal and a few drops of formic acid. rsc.org The mixture is stirred for an extended period, allowing the yellow diazabutadiene intermediate to form and precipitate. chemicalbook.comrsc.org The solid is then collected, washed, and dried. chemicalbook.com Yields for this step are generally high, with reports of up to 87%. chemspider.com

Table 1: Representative Reaction Conditions for Diazabutadiene Synthesis

| Amine | Aldehyde | Solvent | Catalyst | Reaction Time | Yield | Reference |

| 2,6-Diisopropylaniline | Glyoxal (40% in water) | Methanol | Formic acid | 3 hours | 70% | chemicalbook.com |

| 2,6-Diisopropylaniline | Glyoxal (40% in water) | n-Propanol/Water | None specified | 1 hour | 87% | chemspider.com |

| 2,6-Diisopropylaniline | Glyoxal (40% in water) | Methanol | Formic acid | 3 days | Not specified | rsc.org |

The second step is the cyclization of the isolated diazabutadiene intermediate with a source of formaldehyde, typically paraformaldehyde, and a source of chloride, such as hydrochloric acid (HCl) or chlorotrimethylsilane (B32843) (TMSCl). nih.govnih.govchemicalbook.com The choice of solvent and acid source can significantly impact the yield and purity of the final IPr·HCl product. nih.gov

In one common procedure, the diazabutadiene is dissolved in a solvent like ethyl acetate (B1210297) or toluene. nih.govchemicalbook.com A solution of paraformaldehyde and HCl (often as a solution in dioxane) is then added. chemicalbook.com The reaction mixture is stirred, often at room temperature or with gentle heating, leading to the precipitation of IPr·HCl as a white or off-white solid. nih.govchemicalbook.com The product is then collected by filtration and washed with a suitable solvent like diethyl ether or THF. chemicalbook.comrsc.org

Table 2: Cyclization Conditions for IPr·HCl Synthesis

| Diazabutadiene Source | Formaldehyde Source | HCl Source | Solvent | Reaction Time | Temperature | Yield | Reference |

| From 2,6-diisopropylaniline | Paraformaldehyde | HCl in dioxane | Ethyl acetate | 2 hours | Room Temp. | 70% | chemicalbook.com |

| From 2,6-diisopropylaniline | Paraformaldehyde | HCl in dioxane | Toluene | 40 hours | 40°C | 51.7% | chemicalbook.com |

| From 2,6-diisopropylaniline | Paraformaldehyde | Chlorotrimethylsilane | Ethyl acetate | Not specified | Not specified | 81% | nih.gov |

| From 2,6-diisopropylaniline | Paraformaldehyde | 4M HCl in dioxane | THF | 2 days | 40°C | 58% | rsc.org |

While the two-step method is common, alternative approaches for the synthesis of IPr·HCl and related imidazolium salts have been developed to improve yields, simplify procedures, or use different reagents. nih.govbiosynth.com

One notable alternative involves the use of chlorotrimethylsilane (TMSCl) as a source of the chloride counter-ion in the cyclization step. nih.govnih.gov This method has been shown to produce IPr·HCl in high yields (81%) when conducted in dilute ethyl acetate solution. nih.gov The use of TMSCl is considered advantageous due to its low cost and ease of handling. nih.gov

Another approach involves a one-pot synthesis, bypassing the isolation of the diazabutadiene intermediate. nih.gov For example, a one-pot condensation of glyoxal, two equivalents of an amine, and paraformaldehyde in the presence of an acid like aqueous HBF4 has been used to directly access 1,3-dialkylimidazolium tetrafluoroborates. nih.govresearchgate.net While this one-pot method is straightforward for alkyl-substituted imidazoles, the synthesis of 1,3-diarylmidazolium salts like IPr·HCl is often more efficient when the intermediate diazabutadiene is isolated. nih.gov

An early method for synthesizing imidazolium salts involved the reaction of triethyl orthoformate with 2,6-diisopropylaniline. biosynth.com

Synthesis of Other this compound-Derived Imidazolium Salts

The synthetic strategies used for IPr·HCl can be adapted to create a variety of other imidazolium salts derived from this compound. These salts can feature different counter-anions or modifications to the imidazole ring or the second N-substituent.

For instance, to create bidentate NHC ligands, two molecules of this compound can be reacted with an alkyl or aryl dihalide to form a bis(imidazolium) salt. nih.gov The synthesis of asymmetrical N-heterocyclic carbene (NHC) benzimidazolium salts has also been reported, where different substituents are present on the two nitrogen atoms of the imidazole ring. researchgate.net

Furthermore, the counter-anion of the imidazolium salt can be varied. For example, anion exchange reactions can be performed. Starting from an imidazolium chloride salt, reaction with a salt like sodium tetrafluoroborate (B81430) can yield the corresponding imidazolium tetrafluoroborate. rsc.org This allows for the fine-tuning of the physical and chemical properties of the NHC precursor.

Chiral and C2-Symmetric NHC Precursors Incorporating 2,6-Diisopropylphenyl Groups

The design and synthesis of chiral and C2-symmetric N-heterocyclic carbene (NHC) precursors bearing 2,6-diisopropylphenyl groups have been a significant area of research. These precursors are instrumental in asymmetric catalysis, where the chirality of the ligand is transferred to the catalytic process, leading to enantiomerically enriched products.

A common strategy for synthesizing C2-symmetric imidazolium salts involves the condensation of a chiral diamine with glyoxal, followed by cyclization. For instance, chiral anilines can be condensed with glyoxal to form diimines, which are then cyclized with chloromethyl ethyl ether to yield the desired imidazolium chlorides as single diastereomers. nih.gov This method allows for the introduction of chirality at the backbone of the NHC precursor.

Another approach focuses on introducing chirality via the N-substituents. Maruoka and co-workers developed a synthesis of C2-symmetric chiral imidazolium salts from readily available chiral amines. organic-chemistry.org Similarly, Sako and co-workers synthesized C2-symmetric 1,3-bis(1-arylethyl)imidazolium salts from chiral amines, glyoxal, and chloromethyl ethyl ether. organic-chemistry.org These methods highlight the versatility in designing chiral NHC precursors by modifying the starting materials.

The presence of the bulky 2,6-diisopropylphenyl groups in these chiral precursors is critical. It is speculated that introducing a stereocenter at the isopropyl methine position could create a well-defined chiral pocket around the catalytically active site. nih.gov This structural feature is expected to enhance enantioselectivity in catalytic reactions.

Furthermore, tetrahydroquinoline-based chiral carbene precursors have been synthesized from unsymmetrical N,N'-diarylformamidines and chiral 2-allyloxiranes. nih.gov This method involves a key intramolecular Friedel–Crafts alkylation to form the desired imidazolinium salts. nih.gov The resulting NHC–gold complex from one such precursor revealed an intramolecular interaction between the gold(I) center and a hydrogen atom of the isopropyl group, demonstrating the influence of the bulky substituent on the complex's geometry. nih.gov

The development of these chiral precursors has led to their application in various asymmetric transformations. For example, a copper complex of a C2-symmetric NHC has shown high enantioselectivity in the hydrosilylation of acetophenone. nih.gov

Table 1: Examples of Chiral and C2-Symmetric NHC Precursors

| Precursor Type | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| Imidazolium Salts | Condensation of chiral anilines with glyoxal and cyclization | C2-symmetry, single diastereomers | nih.gov |

| Imidazolium Salts | From chiral amines, glyoxal, and chloromethyl ethyl ether | C2-symmetry, chirality on N-substituents | organic-chemistry.org |

| Imidazolinium Salts | From unsymmetrical N,N'-diarylformamidines and chiral 2-allyloxiranes | Tetrahydroquinoline-based, intramolecular Friedel–Crafts alkylation | nih.gov |

Advanced Synthetic Strategies for Functionalized Derivatives

Advanced synthetic strategies have been developed to create functionalized derivatives of imidazolium and benzimidazolium salts, which serve as precursors to NHCs with tailored electronic and steric properties.

Pyridine-functionalized imidazolium salts are of interest due to the potential for the pyridine (B92270) nitrogen to act as an additional coordination site, leading to bidentate or "pincer" type ligands.

A straightforward synthesis involves the reaction of imidazole with two equivalents of 2-picolyl chloride, which results in the formation of bis(2-picolyl)imidazolium salts. ajol.info These salts can then be treated with a base, such as silver(I) oxide, to generate the corresponding bis-NHC silver(I) complex. ajol.info

Another approach involves the coupling reaction of N-substituted imidazoles, such as 1-phenyl-1H-imidazole or 2-(1H-imidazol-1-yl)pyrimidine, with functionalized alkyl halides. For instance, reacting these imidazoles with 2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B53741) yields imidazolium salts containing a boronate ester functionality. orientjchem.org This method allows for the introduction of a functional group that can be further modified.

Mechanochemical methods have also been employed for the synthesis of pyridine-functionalized imidazolium salts. The reaction of 2-(1H-imidazol-1-ylmethyl)pyridine with benzyl (B1604629) chloride under ball-milling conditions can produce the desired imidazolium salt. mdpi.com

The synthesis of benzimidazolium salts with bulky aromatic N-substituents, such as the 2,6-diisopropylphenyl group, presents a synthetic challenge due to steric hindrance. However, these compounds are highly sought after as precursors for robust and sterically demanding NHC ligands.

A notable atom-economic, two-step synthesis has been reported for 1,3-bis(2,6-diisopropylphenyl)-1H-benzo[d]imidazol-3-ium chloride. beilstein-journals.orgnih.govresearchgate.net This method involves reacting N¹,N²-bis(2,6-diisopropylphenyl)benzene-1,2-diamine with triethyl orthoformate, followed by an in-situ ring closure promoted by trimethylsilyl (B98337) chloride (TMSCl). beilstein-journals.orgnih.govresearchgate.net This process avoids the need for column chromatography, making it an efficient route to these sterically hindered salts. beilstein-journals.orgnih.govresearchgate.net

The synthesis of the diamine precursor itself is a critical step. It is typically prepared through a Buchwald-Hartwig amination of 1,2-dihalobenzene with 2,6-diisopropylaniline. The cyclization of this diamine can be challenging when bulky groups are present at the 2- and 6-positions of the N-aryl substituents. beilstein-journals.org

Alternative strategies for synthesizing benzimidazolium salts involve the N-alkylation of a pre-existing benzimidazole (B57391) ring. For instance, 1H-benzimidazole can be N-alkylated with an appropriate alkyl bromide, followed by a second N-alkylation with a different functionalized alkyl halide, such as 5-bromovaleronitrile (B1265816) or 6-bromohexanenitrile, to introduce nitrile functionalities. researchgate.net Similarly, 1-(2-methyl-1,4-benzodioxane)benzimidazole can be reacted with various aryl chlorides to synthesize benzimidazolium salts with a benzodioxane moiety. biointerfaceresearch.com

Table 2: Synthetic Routes to Functionalized Imidazolium and Benzimidazolium Salts

| Salt Type | Synthetic Method | Key Reagents | Features | Reference |

|---|---|---|---|---|

| Pyridine Functionalized Imidazolium Salt | Direct alkylation | Imidazole, 2-picolyl chloride | Formation of bis(2-picolyl)imidazolium salts | ajol.info |

| Boronate Functionalized Imidazolium Salt | Coupling reaction | N-substituted imidazole, functionalized alkyl halide | Introduction of a boronate ester group | orientjchem.org |

| Benzimidazolium Salt with Bulky Substituents | Two-step cyclization | N¹,N²-diarylbenzene-1,2-diamine, triethyl orthoformate, TMSCl | Atom-economic, avoids chromatography | beilstein-journals.orgnih.govresearchgate.net |

| Nitrile Functionalized Benzimidazolium Salt | Stepwise N-alkylation | 1H-benzimidazole, alkyl bromides, bromoalkanenitriles | Introduction of nitrile functionalities | researchgate.net |

Applications of 1 2,6 Diisopropylphenyl Imidazole and Its Derivatives in Catalysis and Organic Transformations

Catalytic Systems Utilizing 1-(2,6-Diisopropylphenyl)imidazole Derivatives

Derivatives of this compound, particularly N-heterocyclic carbenes (NHCs), are prized for their ability to form stable and highly active complexes with a variety of transition metals. nih.gov These NHC ligands, featuring the bulky 2,6-diisopropylphenyl substituents, provide a unique steric and electronic environment around the metal center, which is crucial for enhancing catalytic activity and selectivity. The synthesis of these ligands typically involves the reaction of this compound with an appropriate alkyl or aryl halide to form an imidazolium (B1220033) salt, which is then deprotonated to yield the free carbene. nih.gov

Olefin Epoxidation with Non-Heme Iron Systems

Non-heme iron complexes are crucial in biological oxygen activation and have inspired the development of synthetic catalysts for oxidation reactions. In the presence of hydrogen peroxide, non-heme iron complexes featuring ligands derived from this compound can catalyze the epoxidation of olefins. The steric and electronic properties of the ligand play a significant role in modulating the reactivity of the iron center. nih.gov

Systematic studies on olefin oxidations with H₂O₂ catalyzed by non-heme iron complexes have shown that both epoxidation and cis-dihydroxylation can occur. nih.gov The specific outcome is dependent on the nature of the ligand and the resulting spin state of the Fe(III)-OOH intermediate. Ligands that lead to low-spin Fe(III)-OOH species tend to favor highly stereoselective epoxidation. nih.gov The mechanism is proposed to involve a cis-H₂O-Fe(V)=O species. In contrast, ligands that promote a high-spin Fe(III)-OOH intermediate favor cis-dihydroxylation. nih.gov

| Catalyst Category | Intermediate | Predominant Reaction | Mechanistic Species |

| Category A (e.g., with one 6-methyl substituent) | Low-spin Fe(III)-OOH | Epoxidation | cis-H₂O-Fe(V)=O |

| Category B (e.g., with more than one 6-methyl substituent) | High-spin Fe(III)-OOH | cis-Dihydroxylation | Fe(III)-η²-OOH |

Ruthenium Olefin Metathesis Catalysis

Derivatives of this compound are instrumental in the synthesis of advanced ruthenium-based olefin metathesis catalysts. These catalysts, often referred to as Grubbs-type catalysts, have revolutionized the field of organic synthesis by enabling the efficient formation of carbon-carbon double bonds. mdpi.com The incorporation of N-heterocyclic carbene (NHC) ligands, such as those derived from this compound, has led to catalysts with enhanced stability and activity compared to their phosphine-containing predecessors. mdpi.comnih.gov

Phosphine-free ruthenium benzylidene complexes containing imidazole (B134444) ligands have proven effective for ring-closing metathesis (RCM) and cross-metathesis (CM) reactions, particularly at elevated temperatures where traditional catalysts may falter. mdpi.comresearchgate.net The steric bulk of the N-aryl group on the NHC ligand is a critical factor influencing catalyst performance. For instance, increasing the steric hindrance at the ortho positions of the N-aryl substituents can lead to more Z-selective catalysts in cross-metathesis reactions. nih.gov

| Catalyst Type | Ligand | Key Features | Applications |

| Grubbs II type | N-Heterocyclic Carbene (NHC) | Air and moisture stable, high activity | Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), Ring-Opening Metathesis Polymerization (ROMP) |

| Phosphine-free Ru complexes | Imidazole-based ligands | High-temperature stability | RCM and CM under harsh conditions |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Kumada, Negishi)

N-heterocyclic carbene ligands derived from this compound have demonstrated exceptional efficacy in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon bonds.

Suzuki-Miyaura Coupling: Palladium complexes bearing these bulky NHC ligands are highly active for the Suzuki-Miyaura coupling of aryl halides with boronic acids. nih.govfrontiersin.org For example, a six-fold N-arylation on a triphenyl core was achieved in excellent yield using a catalyst based on 1,3-bis(2,6-diisopropylphenyl)imidazolylidene. nih.gov The use of well-defined, bench-stable palladium(II) precatalysts with a 1:1 palladium-to-ligand ratio has become a common strategy to ensure high efficiency. nih.gov In some systems, palladium clusters supported on functionalized materials containing imidazole moieties have also shown high catalytic activity. frontiersin.org

Kumada Coupling: The Kumada-Tamao-Corriu reaction, which couples Grignard reagents with organic halides, also benefits from catalysts bearing ligands derived from this compound. sigmaaldrich.com

Negishi Coupling: The Negishi coupling, which involves the reaction of organozinc compounds with organic halides, is another area where these ligands excel. wikipedia.orgorganic-chemistry.org Palladium complexes with acenaphthoimidazolylidene ligands, which are structurally related to those derived from this compound, have shown extremely high catalytic activity in Negishi couplings, even at low catalyst loadings. organic-chemistry.org These catalysts are effective for coupling a wide range of (hetero)aryl halides with alkylzinc reagents under mild conditions. organic-chemistry.org The use of ligands like triphenylphosphine (B44618) in the presence of TMEDA has been shown to be critical for maintaining stereoselectivity in certain Negishi couplings. nih.gov

| Cross-Coupling Reaction | Catalyst System | Substrates | Key Advantages |

| Suzuki-Miyaura | Pd/1,3-bis(2,6-diisopropylphenyl)imidazolylidene | Aryl halides, boronic acids | High yields, functional group tolerance |

| Kumada | Pd/1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) | Grignard reagents, organic halides | C-C bond formation |

| Negishi | Pd/Acenaphthoimidazolylidene | (Hetero)aryl halides, organozinc reagents | High activity at low catalyst loadings, mild conditions |

C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly desirable transformation in organic synthesis. Nickel-catalyzed C-H arylation and alkenylation of imidazoles have been achieved using ligands that can create a sterically demanding environment around the metal center. rsc.org While not directly employing this compound itself as the ligand in the cited study, the principles of using bulky ligands to facilitate C-H activation are relevant. The use of a tertiary alcohol as a solvent was found to be crucial for the success of the C-H coupling of imidazoles. rsc.org

Alkene Hydrosilylation

The hydrosilylation of alkenes, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a significant industrial process. Imidazole-based radicals, which can be formed from precursors like this compound, have been utilized in various organic transformations, including alkene hydrosilylation.

Catalytic Reduction of Carbon Dioxide

The conversion of carbon dioxide (CO₂), a major greenhouse gas, into valuable chemicals is a critical area of research. Derivatives of this compound play a role in this field. N-heterocyclic carbenes can react with CO₂ to form stable adducts, which can then be electrochemically reduced. researchgate.net For instance, the NHC 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene reacts with CO₂ to form an imidazolium-2-carboxylate, which can be selectively converted to methane (B114726). researchgate.net

Furthermore, rhenium(I) pyridyl imidazole complexes have been investigated as photocatalysts for CO₂ reduction. rsc.orguky.edunih.gov These complexes, in the presence of a photosensitizer and a sacrificial electron donor, can reduce CO₂ to products like formic acid and carbon monoxide. rsc.orguky.edunih.gov The electronic properties of the imidazole ligand, whether it contains electron-donating or electron-withdrawing groups, significantly influence the catalytic rates and product selectivity. rsc.orguky.edu

| Application | Catalyst/Reagent | Transformation | Key Finding |

| CO₂ to Methane | 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (NHC) | Electrochemical reduction of NHC-CO₂ adduct | Selective conversion to methane researchgate.net |

| Photocatalytic CO₂ Reduction | Rhenium(I) pyridyl imidazole complexes | Reduction to formic acid and CO | Ligand electronics control product selectivity rsc.orguky.edu |

Catalytic Cycloisomerization of 2-(iodoethynyl)aryl esters

Gold catalysts, particularly those featuring N-heterocyclic carbene ligands, are effective in promoting the cycloisomerization of alkynes. A notable application is the gold(I)-catalyzed tandem cycloisomerization of 2-(iodoethynyl)aryl esters, which provides a route to benzofuran (B130515) derivatives. encyclopedia.pub In this transformation, the gold catalyst activates the alkyne's triple bond, initiating a cascade. The proposed mechanism involves a 1,2-iodine shift to form a gold–vinylidene intermediate. encyclopedia.pub This is followed by the insertion of the resulting gold carbene into the O-acyl bond, which leads to the formation of 3-iodo-2-acyl benzofuran products. encyclopedia.pub This methodology has been demonstrated with multiple examples, achieving yields of up to 85%. encyclopedia.pub While various gold catalysts can be employed, the use of NHC-ligated gold complexes is common for achieving high efficiency in such cycloisomerization reactions. nih.govnih.govrsc.org

Hydroamination Catalysis

N-heterocyclic carbene (NHC) gold(I) complexes are highly effective catalysts for the hydroamination of alkynes, a 100% atom-economical reaction that forms C-N bonds. Complexes derived from this compound, such as (IPr)AuCl, have demonstrated significant activity in these transformations. These catalysts facilitate the addition of amines to both terminal and internal alkynes, leading to the formation of valuable imines, enamines, and N-heterocycles.

The general mechanism involves the activation of the alkyne by the cationic gold(I) center, making it susceptible to nucleophilic attack by the amine. The steric and electronic properties of the NHC ligand, like IPr, are crucial for stabilizing the gold center and promoting catalytic turnover. In many cases, a silver salt co-catalyst is used to abstract a halide from the gold precursor, generating the active cationic species.

Table 1: Selected Examples of Hydroamination Reactions Catalyzed by NHC-Gold Complexes

| Catalyst | Alkyne | Amine | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| [(C^Imine(tBu))AuCl] | Phenylacetylene | Aniline | Imine | >95% | nih.gov |

| (IPr)AuCl | Phenylacetylene | Various Arylamines | 1,2-dihydroquinolines | up to 80% | encyclopedia.pub |

| [LAu(III)Cl3] | Various Alkynes | Various Amines | Imines/Enamines | Good to Excellent | nih.gov |

This table presents a selection of findings and is not exhaustive.

Deuterium (B1214612) Labeling of Alpha-Olefins

Iridium complexes bearing sterically demanding N-heterocyclic carbene ligands, such as those derived from this compound, are powerful catalysts for hydrogen isotope exchange (HIE) reactions. These catalysts enable the selective incorporation of deuterium into organic molecules, a critical process for mechanistic studies and for enhancing the metabolic stability of pharmaceuticals.

While direct examples of the deuterium labeling of simple alpha-olefins using IPr-iridium catalysts are specific, the broader application of these systems in related transformations is well-documented. For instance, iridium catalysts are highly efficient for the asymmetric hydrogenation of various unsaturated substrates, including α,β-unsaturated esters and ketones, achieving high conversions and excellent enantioselectivities. encyclopedia.pubmdpi.com Furthermore, iridium-NHC systems have been successfully employed for the ortho-directed deuterium labeling of aromatic ketones and nitrogen-containing heterocycles. rsc.org Another related application is the iridium-catalyzed α-selective deuteration of alcohols using D₂O, a process that proceeds through a dehydrogenation/deuteration sequence involving a carbonyl intermediate. nih.gov These examples highlight the capability of IPr-Iridium catalysts to activate C-H bonds and facilitate H/D exchange in a variety of substrates, suggesting their potential for the targeted labeling of alpha-olefins under specific conditions.

Synthesis of Propargylamines via A3-Coupling Reactions

The A³-coupling (Aldehyde-Alkyne-Amine) is a powerful one-pot, three-component reaction for the synthesis of propargylamines. While traditionally catalyzed by copper salts, recent advancements have shown that complexes of other metals, including silver, can be highly effective. researchgate.netd-nb.infochemspider.com

Specifically, the homoleptic cationic silver(I) complex, [Ag(IPr)₂]PF₆, where IPr is the NHC derived from this compound, has been identified as a highly versatile and efficient catalyst for this transformation. nih.gov This catalyst system demonstrates broad applicability, working well with both aliphatic and aromatic aldehydes and alkynes, including sterically hindered substrates. nih.gov The reactions proceed in short times with low catalyst loadings, utilizing methanol (B129727) as a less toxic solvent, which aligns with the principles of green chemistry. nih.gov

Table 2: A³-Coupling Catalyzed by [Ag(IPr)₂]PF₆

| Aldehyde | Amine | Alkyne | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Piperidine | Phenylacetylene | 1 | MeOH | 95 | nih.gov |

| 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 1 | MeOH | 96 | nih.gov |

| 2-Naphthaldehyde | Piperidine | Phenylacetylene | 1 | MeOH | 98 | nih.gov |

| Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | 2 | MeOH | 91 | nih.gov |

| Benzaldehyde | Piperidine | 1-Octyne | 2 | MeOH | 85 | nih.gov |

Data extracted from research on A³-coupling using a silver-IPr complex. nih.gov

Role as Radical Reagent Precursors

N-Heterocyclic carbenes, particularly those derived from 1,3-imidazolium salts like the precursor to IPr, can be used to generate stable organic radicals. researchgate.netresearchgate.net The exceptional stability of these radicals stems from the electronic and steric properties of the NHC framework. The bulky substituents, such as the 2,6-diisopropylphenyl groups in IPr, provide kinetic protection, shielding the radical center from dimerization or other decomposition pathways. researchgate.net

The unpaired electron can be delocalized over the NHC structure, providing thermodynamic stabilization. researchgate.netresearchgate.net The synthesis of these radicals often involves the one-electron reduction of a corresponding imidazolium salt. For instance, the reduction of C2-arylated imidazolium salts can lead to isolable, crystalline carbon-centered radicals where the spin density is primarily located on the former carbene carbon atom. researchgate.net These stable NHC-derived radicals are not merely curiosities; they have potential applications in materials science and as intermediates in novel catalytic cycles. nih.govrsc.org

Organocatalysis with NHC Derivatives

N-Heterocyclic carbenes derived from precursors like this compound are among the most powerful and versatile organocatalysts. acs.org Their catalytic action is famously characterized by their ability to induce "umpolung" or polarity inversion in aldehydes.

The key step in many NHC-catalyzed reactions is the nucleophilic attack of the carbene on an aldehyde to form a tetrahedral intermediate. researchgate.net This intermediate can then be deprotonated to form the "Breslow intermediate," a nucleophilic enaminol species. This Breslow intermediate is the active catalytic species that can react with various electrophiles, enabling a wide range of transformations such as the benzoin (B196080) condensation, Stetter reaction, and various annulations. The bulky IPr ligand and its derivatives are often employed to enhance the stability of the intermediates and to control the stereoselectivity in asymmetric transformations. researchgate.net

Photophysical Properties and Applications

While the parent compound this compound itself is not primarily studied for its photophysical properties, its derivatives, especially metal complexes of the corresponding IPr ligand, exhibit interesting luminescent behaviors. researchgate.net Gold(I) complexes featuring the IPr ligand are of particular interest in this area. nih.govmdpi.com

Table 3: Photophysical Data for Selected Imidazole-Based Compounds

| Compound Type | Solvent/State | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Generic Imidazole Derivative | Dioxane | ~230-290 | - | 0.01 - 0.87 | |

| Spiroacridine-imidazole | Toluene | - | ~450-480 | 0.45 - 0.52 | |

| Dinuclear Au(I)-NHC Complex | Solid State | - | ~550-650 | - | nih.gov |

| pH-Sensitive Imidazole | Basic Media (pH > 9) | 477 | 530 | - | nih.gov |

This table provides a general overview of the photophysical properties of various imidazole derivatives to illustrate the range of observed behaviors.

Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography of 1-(2,6-Diisopropylphenyl)imidazole and its Complexes

X-ray crystallography provides definitive insights into the three-dimensional structure of this compound and its coordination compounds.

Torsion Angles and Steric Bulk Assessment

The crystal structure of this compound reveals significant steric influence from the bulky 2,6-diisopropylphenyl (Dipp) group. A key structural feature is the pronounced rotation between the imidazole (B134444) and the phenyl rings. The torsion angle, defined by C1—N1—C4—C9, is approximately 80.7(1)°. nih.gov This near-perpendicular orientation minimizes steric repulsion between the imidazole ring and the ortho-isopropyl substituents on the phenyl ring.

The bond angles within the planar imidazole ring are comparable to those in similar aryl-imidazole structures, such as 1-(2,4,6-trimethylphenyl)-1H-imidazole, suggesting that the substitution of methyl groups with bulkier isopropyl groups on the phenyl ring does not significantly distort the fundamental geometry of the imidazole core itself. nih.gov

Supramolecular Features and Intermolecular Interactions (C-H...N, C-H...Cg)

In the solid state, the supramolecular structure of this compound is primarily stabilized by weak intermolecular hydrogen bonds rather than π-stacking interactions. nih.gov The significant twist between the aromatic rings prevents effective π-π stacking, with distances between the centroids of neighboring aryl rings measured at 6.692 Å, well beyond the typical range for such interactions (less than 5 Å). nih.gov

The dominant intermolecular force is a C—H···N hydrogen bond. Specifically, a close contact is observed between the N2 atom of the imidazole ring and a hydrogen atom (H3) on the C3 carbon of a neighboring molecule, with an N2···H3 distance of 2.47(2) Å. nih.gov This interaction links the molecules into a stable crystalline lattice.

Crystal Packing and Unit Cell Analysis

At a temperature of 106 K, this compound crystallizes in the monoclinic crystal system with the space group P2₁/c. nih.govresearchgate.net The unit cell contains four molecules (Z = 4). nih.govresearchgate.net The detailed crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6642 (13) |

| b (Å) | 16.519 (6) |

| c (Å) | 14.414 (6) |

| β (°) | 90.73 (2) |

| Volume (ų) | 1348.6 (8) |

| Z | 4 |

| Temperature (K) | 106 |

Crystal data for this compound. Data sourced from Dudeja et al., 2023. researchgate.net

Structural Studies of Metal-NHC Complexes

When this compound is deprotonated at the C2 position, it forms a potent N-heterocyclic carbene (NHC) ligand, IPr [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene], which readily coordinates to metal centers. researchgate.net

In a gold(I) complex, [Au(NCO)(IPr)], the central gold atom adopts a linear coordination geometry, which is typical for Au(I) complexes. nih.goviucr.org The C1—Au—N3 angle is nearly perfectly linear at 178.14(11)°. nih.gov The Au—C(carbene) bond length is 1.963(2) Å, and the Au—N(isocyanate) bond length is 1.999(2) Å. nih.goviucr.org The bulky Dipp groups effectively shield the metal center, preventing the formation of intermolecular aurophilic (Au···Au) interactions, with the closest Au···Au distance being a non-bonding 7.738 Å. nih.gov

Palladium complexes featuring this NHC ligand, such as (IPr)Pd(allyl)Cl, have also been structurally characterized. These complexes are crucial precatalysts in cross-coupling reactions. X-ray diffraction studies confirm a monomeric structure where the NHC ligand is bound to the palladium center. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for confirming the identity and purity of this compound and its derivatives in solution.

¹H and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The protons on the imidazole ring typically appear as distinct signals in the aromatic region. The protons of the bulky 2,6-diisopropylphenyl group give rise to characteristic signals: a triplet for the para-aromatic proton and a doublet for the two meta-aromatic protons. The isopropyl groups themselves are identified by a septet for the CH proton and two distinct doublets for the diastereotopic methyl (CH₃) groups, a result of hindered rotation around the N-aryl bond.

In the ¹³C NMR spectrum, the carbene carbon precursor (C2) of the imidazole ring is a key diagnostic signal. The carbons of the Dipp substituent also appear at characteristic chemical shifts. While specific shifts can vary slightly with the deuterated solvent used, representative data for related imidazolium (B1220033) salts provide a reference for the expected chemical shift regions. For the closely related 1,3-bis-(2,6-diisopropylphenyl)imidazolium chloride in DMSO-d₆, the imidazole backbone protons appear at 8.59 ppm, while the acidic proton at the C2 position is observed far downfield at 10.27 ppm. rsc.org

The table below summarizes expected chemical shifts for the NHC ligand IPr, derived from the title compound, in a gold(I) complex.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C(carbene) | - | 183.4 |

| CH (imidazole) | 7.20 (s, 2H) | 131.2 |

| CH (aromatic, para) | 7.51 (t, 2H) | 131.2 |

| CH (aromatic, meta) | 7.31 (d, 4H) | 123.9 / 123.4 |

| C (aromatic, ipso/ortho) | - | 144.1 / 133.8 |

| CH(CH₃)₂ | 2.48 (sept, 4H) | 29.8 |

| CH(CH₃)₂ | 1.30 (d, 12H) / 1.21 (d, 12H) | 25.5 / 24.0 |

¹H and ¹³C NMR data for the IPr ligand in [Au(NCO)(IPr)] in CDCl₃. Data sourced from Bakhoda et al., 2024. nih.gov

2D-NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule. For this compound, several 2D-NMR techniques are instrumental.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between the methine proton of the isopropyl group and the methyl protons. Additionally, correlations would be observed between the adjacent aromatic protons on the diisopropylphenyl ring and between the protons on the imidazole ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique is invaluable for assigning the ¹³C signals based on the previously assigned ¹H signals. For this compound, the HSQC spectrum would show correlations between each proton and the carbon atom to which it is bonded, allowing for the straightforward assignment of the imidazole and diisopropylphenyl carbons.

Variable-Temperature (VT) NMR Studies

Variable-Temperature (VT) NMR spectroscopy is a key technique for studying dynamic processes in molecules, such as conformational changes and restricted rotation. In this compound, the bulky diisopropylphenyl group introduces significant steric hindrance, which can restrict rotation around the N-Caryl single bond.

At room temperature, the rotation around this bond might be fast on the NMR timescale, resulting in sharp, averaged signals for the ortho-isopropyl groups. However, upon cooling, the rate of rotation would decrease. If the rotational barrier is sufficiently high, the two isopropyl groups, which are chemically equivalent at higher temperatures, may become diastereotopic and thus magnetically inequivalent at lower temperatures. This would lead to a broadening of the signals for the isopropyl methine and methyl protons, followed by their splitting into two distinct sets of signals at the coalescence temperature and below.

By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters for this rotational process, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. Such studies provide valuable insights into the steric effects imposed by the 2,6-diisopropylphenyl substituent.

NMR Chemical Shifts and Electronic Parameters

The ¹H and ¹³C NMR chemical shifts of this compound provide detailed information about the electronic environment of the different nuclei within the molecule. While the specific data for the neutral compound is not widely published, the data for the closely related 1,3-bis-(2,6-diisopropylphenyl)imidazolium chloride offers significant insight into the expected chemical shifts. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Closely Related Imidazolium Salt

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole C-H | 10.27 (s, 1H), 8.59 (s, 2H) | 139.8, 126.7 |

| Aromatic C-H | 7.69 (t, 2H), 7.53 (d, 4H) | 132.3, 125.1 |

| Aromatic C-ipso | - | 145.3, 130.5 |

| Isopropyl CH | 2.36 (sept, 4H) | 29.1 |

| Isopropyl CH₃ | 1.26 (d, 12H), 1.16 (d, 12H) | 24.6, 23.6 |

Data obtained in DMSO-d6 for 1,3-bis-(2,6-diisopropylphenyl)imidazolium chloride. rsc.org

In the neutral this compound, the imidazole protons are expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The protons of the diisopropylphenyl ring will also appear in this region. The isopropyl methine proton would be observed as a septet, and the methyl protons as a doublet, due to coupling with the methine proton. The ¹³C chemical shifts would be consistent with an aromatic heterocyclic system and a substituted benzene ring. The electronic parameters of the molecule, such as the electron-donating or -withdrawing nature of the substituents, can be inferred from the shielding or deshielding of the various nuclei as reflected in their chemical shifts.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (molar mass: 228.34 g/mol ), electrospray ionization (ESI) or electron ionization (EI) would typically be used.

The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 228 or 229, respectively. The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Loss of a methyl group: A common fragmentation for isopropyl-substituted compounds is the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 213.

Loss of an isopropyl group: Cleavage of the isopropyl group (•C₃H₇) would result in a fragment ion at m/z 185.

Fragmentation of the imidazole ring: The imidazole ring can undergo characteristic ring-opening and fragmentation, leading to smaller fragment ions.

Cleavage of the N-aryl bond: The bond between the imidazole nitrogen and the diisopropylphenyl ring could cleave, leading to ions corresponding to the imidazole and the diisopropylphenyl moieties.

Analysis of the high-resolution mass spectrum would allow for the determination of the exact mass and, consequently, the elemental formula of the parent compound and its fragments, confirming the molecular identity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3150-3000 | C-H stretching | Aromatic (imidazole and phenyl rings) |

| 2960-2850 | C-H stretching | Aliphatic (isopropyl groups) |

| 1600-1450 | C=C and C=N stretching | Aromatic rings (imidazole and phenyl) |

| 1385-1365 | C-H bending | Isopropyl group (characteristic doublet) |

The spectrum would be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹, and the aliphatic C-H stretching vibrations of the isopropyl groups below 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the aromatic rings would appear in the 1600-1450 cm⁻¹ region. A characteristic doublet in the 1385-1365 cm⁻¹ region would confirm the presence of the isopropyl groups. The substitution pattern on the benzene ring could be inferred from the out-of-plane C-H bending vibrations in the fingerprint region.

UV-VIS and Fluorescence Spectroscopy for Optical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of molecules. N-aryl imidazoles are known to exhibit interesting optical properties. nih.gov

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol or acetonitrile, would be expected to show absorption bands in the ultraviolet region, typically between 200 and 300 nm. These absorptions correspond to π → π* electronic transitions within the aromatic imidazole and diisopropylphenyl rings. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity.

Computational and Theoretical Studies

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) has been extensively employed to investigate the structural, electronic, and reactive properties of 1-(2,6-diisopropylphenyl)imidazole and its derivatives. These computational studies provide insights that are often complementary to experimental data, offering a detailed picture of molecular geometries, orbital interactions, and reaction energetics. DFT methods, such as those pairing the B3LYP functional with basis sets like 6-31G(d,p) or def2-TZVP, are commonly used to model these systems with a reasonable balance of computational cost and accuracy. semanticscholar.orgacs.org

The defining features of ligands derived from this compound are the significant steric bulk and the potent σ-donating ability of the corresponding IPr carbene. DFT simulations are crucial for quantifying these properties and understanding their influence on the behavior of metal complexes.

A key parameter for quantifying the steric footprint of a ligand is the percent buried volume (%Vbur). This metric calculates the percentage of the volume of a sphere (centered on the metal atom with a standard radius, often 3.5 Å) that is occupied by the ligand. acs.orgnih.govacs.org For N-heterocyclic carbenes like IPr, the %Vbur provides a single, convenient value to compare its steric hindrance with other ligands, such as phosphines. acs.orgacs.org

The calculation is typically performed on the DFT-optimized geometry of the metal-ligand complex. The large diisopropylphenyl groups of the IPr ligand result in a significant %Vbur, effectively creating a protective pocket around the metal center. This steric shielding is critical in preventing catalyst decomposition pathways, such as dimerization, and in controlling substrate access to the catalytic site. Steric maps, which are graphical representations of the ligand's steric profile, can also be generated from these calculations, offering a more detailed, quadrant-by-quadrant view of the steric environment. nih.gov

| Ligand | Parameter | Description | Typical Application |

|---|---|---|---|

| IPr (from this compound) | Percent Buried Volume (%Vbur) | Quantifies the steric bulk of the ligand around a metal center. A larger value indicates greater steric hindrance. | Predicting catalyst stability and selectivity in reactions like olefin metathesis and cross-coupling. |

| IPr | Topographical Steric Map | Provides a 3D graphical representation of the ligand's steric profile, showing which quadrants around the metal are most shielded. | Rationalizing regioselectivity and stereoselectivity in catalytic reactions. |

DFT provides a powerful method for predicting Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus in a molecule, theoretical chemical shifts can be obtained. nih.gov Comparing these calculated shifts with experimental data serves as a rigorous method for structure validation and assignment, especially for complex molecules or for distinguishing between possible isomers. nih.govnih.govrsc.org

For derivatives of this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method are typically employed. nih.gov The process involves first optimizing the molecular geometry and then performing the NMR calculation at a suitable level of theory, often incorporating solvent effects via models like the Polarizable Continuum Model (PCM). rsc.org A good correlation, typically evaluated by the mean absolute error between calculated and experimental shifts, provides strong evidence for the proposed structure. nih.gov For instance, in a study of a chloroform (B151607) adduct of the saturated analogue, 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (B103921) (SIPr), DFT calculations of ¹H and ¹³C NMR data were in good agreement with the experimental crystal structure. nih.gov

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed, step-by-step understanding of a reaction pathway can be achieved. acs.orgnih.gov

This approach has been applied to reactions involving complexes of this compound. In one study, a titanium(II) synthon bearing a DippIm ligand, (Ketguan)(η⁶-ImDippN)Ti, was shown to react with thiophene (B33073). DFT calculations were crucial in explaining the observed reactivity, indicating that strong titanium π-backdonation into the thiophene π*-orbitals facilitates the ring-opening of thiophene. rsc.org The calculations also helped to model the subsequent photoinduced reductive elimination of thiophene from the ring-opened product. rsc.org Similarly, DFT has been used to study the mechanism of reactions catalyzed by palladium complexes bearing the IPr ligand, providing insights into the turnover-limiting steps of catalytic cycles like the Suzuki-Miyaura reaction.

A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy structure. semanticscholar.orgosti.gov For this compound, DFT-optimized geometries can be compared with high-precision experimental data from X-ray crystallography. acs.orgnrel.gov Such comparisons serve to validate the computational methodology and allow for the analysis of structural parameters in the absence of crystal packing forces.

The crystal structure of this compound (DippIm) reveals a significant twist between the imidazole (B134444) and the diisopropylphenyl rings, with a torsion angle of 80.7(1)°. acs.org DFT calculations can accurately reproduce these structural features. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis is a powerful tool used on DFT-calculated wavefunctions to analyze charge distribution and orbital interactions. NBO analysis partitions the electron density into localized bonds and lone pairs, providing a chemically intuitive picture of bonding. It can quantify charge delocalization by examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, which are reported as second-order perturbation energies (E(2)). These analyses can reveal, for example, the extent of π-donation from the nitrogen lone pairs into the aromatic system, providing a quantitative measure of the electronic effects within the molecule.

| Parameter | Experimental Value (X-ray Crystallography) acs.org | Typical Focus of DFT Analysis |

|---|---|---|

| Crystal System | Monoclinic | Validation of the optimized gas-phase geometry against solid-state data. |

| Space Group | P2₁/c | |

| Imidazole-Aryl Torsion Angle | 80.7(1)° | Quantifying the degree of twist and its energetic preference. |

| Imidazole Ring Bond Angles (°) | C1–N1–C3 = 107.02(9), N1–C3–C2 = 105.30(10), C3–C2–N2 = 110.95(10), C2–N2–C1 = 104.73(10), N2–C1–N1 = 112.01(10) | Assessing the planarity and electronic structure of the imidazole ring. |

| NBO Analysis | Not applicable | Calculation of atomic charges, orbital occupancies, and delocalization energies to understand electronic structure. |

The strength of the bond between a metal and the carbene carbon of an NHC ligand like IPr is a critical factor determining the stability and reactivity of the resulting complex. DFT calculations provide a means to estimate bond dissociation energies (BDEs) or bond dissociation enthalpies (BDHs), offering quantitative insight into the metal-ligand bond strength.

The calculation involves computing the energies of the intact metal complex, the free metal fragment, and the free carbene ligand. The BDE is the energy difference between the complex and the sum of the energies of the fragments. These studies have shown that the M-NHC bond is very strong, primarily due to its character as a strong σ-donor. nih.gov Computational analyses, such as Energy Decomposition Analysis (EDA), can further dissect the bonding into contributions from electrostatic attraction, Pauli repulsion, and orbital (covalent) interaction. The orbital term can be further broken down into σ-donation (from the carbene to the metal) and π-back-donation (from the metal to the carbene). For NHC-gold(I) complexes, for example, studies have shown that while the bond is dominated by σ-donation, a non-negligible π-back-donation component exists, its magnitude depending on the other ligands attached to the metal.

Coordination Modes and Conformational Analysis

The three-dimensional arrangement of this compound, often abbreviated as DippIm, is heavily influenced by the steric bulk of the 2,6-diisopropylphenyl group. This steric hindrance dictates the molecule's conformation and its potential modes of coordination with metal centers.

Crystal structure analysis provides definitive data on the solid-state conformation of the compound. nih.gov At a temperature of 106 K, this compound crystallizes in a monoclinic P21/c symmetry, with four molecules per unit cell. nih.govnsf.gov A defining feature of its structure is the significant dihedral angle between the imidazole ring and the phenyl ring, measured at 80.7(1)°. nih.govnsf.gov This pronounced twist minimizes the steric repulsion between the hydrogen atom on the C2 position of the imidazole ring and the bulky isopropyl groups on the phenyl ring.

In the solid state, the supramolecular structure is not stabilized by π-stacking interactions, a common feature in aromatic compounds. nih.gov The distances between the centroids of adjacent aryl rings are approximately 6.692 Å, and the closest distance between carbon atoms on neighboring phenyl rings is 5.912 Å, both of which are too large for effective π-stacking. nih.gov Instead, the primary mode of intermolecular stabilization is through hydrogen bonding. Specifically, a close contact exists between the N3 atom of the imidazole ring and a hydrogen atom on the C4 position of a neighboring imidazole ring, with a measured distance of 2.47 Å. nih.gov

While crystal structures reveal the solid-state arrangement, the coordination behavior in solution or in the presence of metal ions can vary. Imidazole and its derivatives are versatile ligands. nih.gov The N3 nitrogen atom of the imidazole ring possesses a lone pair of electrons and typically acts as the primary coordination site, functioning as a Lewis base to bind to metal ions. nih.govnju.edu.cn Depending on the metal center and reaction conditions, ligands incorporating imidazole can lead to various coordination architectures. nju.edu.cn For this compound, coordination is expected to occur primarily through this N3 atom, forming a distorted tetrahedral geometry around the metal, as is common for related zinc(II) halide complexes with imidazole ligands. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Molecules per Unit Cell (Z) | 4 |

| Imidazole-Phenyl Ring Dihedral Angle | 80.7(1)° |

| Intermolecular Stabilization | Hydrogen Bonding (N2⋯H3 distance: 2.47 Å) |

| Aryl-Aryl Centroid Distance | 6.692 Å |

Photophysical Properties and Electronic Structures

The electronic structure of this compound is characterized by the distinct π-systems of the imidazole and the diisopropylphenyl rings. The significant twist between these two rings largely disrupts the π-conjugation between them. This electronic separation influences the molecule's photophysical properties, such as its absorption and emission of light.

Studies on related imidazole derivatives provide a framework for understanding the potential photophysical behavior of DippIm. Functionalization of heterocyclic systems with imidazole rings is known to affect their photophysical properties and relaxation pathways after light absorption. chemrxiv.org Generally, molecules with an imidazole core can exhibit fluorescence, and their absorption spectra are governed by π-π* transitions. chemrxiv.org The introduction of bulky substituents and the resulting conformational changes can tune these properties.

While detailed photophysical data for the free this compound ligand is not extensively documented, its behavior within metal complexes offers valuable insights. For instance, a titanium complex incorporating the DippIm ligand has been shown to be photosensitive. nsf.gov In this complex, exposure to light induces a reductive elimination process, suggesting that the ligand's electronic structure participates in photoinduced ligand-to-metal charge transfer (LMCT) events. nsf.gov This indicates that the electronic orbitals of DippIm are suitable for mediating photochemical reactions when coordinated to a metal center.

The photophysical properties of diimine compounds, which share structural motifs with imidazole-based ligands, are often influenced by metal coordination, which can lead to the emergence of fluorescence or phosphorescence. uef.fi The electronic structure of such ligands contains low-lying π* orbitals, allowing them to act as π-acceptors in metal complexes. uef.fi The strategic functionalization of pyrimidine (B1678525) with an imidazole ring to form purine, for example, results in a red-shift of the lowest-energy absorption band and an increase in fluorescence quantum yield compared to the parent pyrimidine. chemrxiv.org These findings suggest that the electronic structure of this compound is tunable and can be exploited in the design of novel photoactive materials and chromophore ligands. uef.fi

| Property | Description | Related Findings |

| Electronic Transitions | Primarily π-π* transitions associated with the aromatic imidazole and phenyl rings. The large twist angle between the rings likely results in localized transitions rather than extended delocalization across the molecule. | In related systems like purine, the fusion of an imidazole ring to a pyrimidine ring significantly modifies the electronic transitions and red-shifts the absorption spectrum. chemrxiv.org |

| Luminescence | Expected to exhibit weak fluorescence in its free form, a common characteristic for many simple N-heterocyclic aromatic compounds. | Coordination to metal ions can dramatically alter luminescence, potentially inducing strong fluorescence or phosphorescence, as seen in various diimine and phenanthroimidazole complexes. uef.fi |

| Photoactivity in Complexes | The ligand can participate in photoinduced processes when coordinated to a metal. | A titanium complex with this ligand is photosensitive, undergoing reductive elimination upon light exposure, which may be promoted by a photoinduced LMCT. nsf.gov |

| Electronic Structure | Comprises two major π-systems (imidazole and phenyl) that are electronically semi-isolated due to steric hindrance and a large dihedral angle. The N3 atom provides a site of high electron density (Lewis base). | Quantum chemical calculations on other imidazole derivatives help in analyzing electrostatic potential and chemical reactivity descriptors. researchgate.net |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Improved Yields and Sustainability

While the synthesis of 1-(2,6-diisopropylphenyl)imidazole and its corresponding imidazolium (B1220033) salts is well-established, current research is focused on developing more sustainable and efficient methodologies. A significant advancement in this area is the adoption of continuous flow synthesis. nih.govnih.govresearchgate.netugent.beugent.be This approach offers superior heat and mass transfer, enabling reactions to proceed under milder conditions and in shorter timeframes compared to traditional batch methods. researchgate.netugent.be For instance, the synthesis of metal-NHC complexes derived from IPr has been successfully demonstrated in flow reactors, utilizing greener solvents like technical grade acetone (B3395972) and weak bases, which minimizes waste and enhances safety. nih.govresearchgate.netugent.be These flow processes have proven to be scalable, with multigram-scale syntheses of key intermediates like [Cu(IPr)Cl] being achieved, showcasing the industrial applicability of this technology. nih.govresearchgate.netugent.be

Exploration of New Catalytic Applications Beyond Current Paradigms

The IPr ligand has been instrumental in advancing a multitude of catalytic transformations. However, the exploration of its full catalytic potential is far from over. Emerging research is pushing the boundaries of its application into new and exciting areas. One such area is in photoredox catalysis, where the combination of NHC catalysis with visible light has enabled novel radical reactions that are difficult to achieve through traditional two-electron pathways. rsc.orgyoutube.comresearchgate.net This synergistic approach opens up new avenues for carbon-carbon and carbon-heteroatom bond formations under mild conditions.

Another burgeoning field is the use of IPr-ligated metal complexes in the catalytic reduction of carbon dioxide (CO2). umb.edursc.orgnih.govprinceton.edu Given the urgent need for carbon capture and utilization technologies, the development of efficient and selective catalysts for converting CO2 into valuable chemicals and fuels is a major research focus. Iron and Rhenium complexes featuring NHC ligands, including those derived from this compound, are being investigated for the electrocatalytic and photocatalytic reduction of CO2 to products like carbon monoxide (CO) and formate. umb.edunih.govnih.gov The strong σ-donating properties of the NHC ligand are believed to play a crucial role in activating the CO2 molecule. umb.edu

Design of Advanced Ligand Architectures Incorporating 2,6-Diisopropylphenyl Substituents

To further enhance catalytic performance and expand the scope of reactions, researchers are designing advanced ligand architectures that build upon the IPr framework. A notable development is the creation of "IPr#" ligands, which are even more sterically hindered than the original IPr. rsc.orgnih.govacs.org This increased bulk is achieved through a "hash peralkylation" concept and has been shown to be beneficial in a variety of cross-coupling reactions. rsc.orgnih.gov The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties. rsc.orgnih.gov

Another exciting direction is the synthesis of unsymmetrical NHC ligands. nih.govumn.edu Unlike the symmetrical IPr, these ligands feature different substituents on the two nitrogen atoms of the imidazole (B134444) ring. This asymmetry can lead to unique coordination geometries and electronic properties, potentially unlocking new reactivity and selectivity in catalysis. For example, unsymmetrical NHCs that combine features of both IPr and another common NHC, IMes, have been developed, offering a modular ligand topology that is inaccessible to their symmetrical counterparts. nih.gov